molecular formula C19H19BrN2S B2796924 1-benzyl-5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole CAS No. 1207002-92-3

1-benzyl-5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole

Cat. No.: B2796924
CAS No.: 1207002-92-3
M. Wt: 387.34
InChI Key: KPGFHQLNBRXUNG-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted at positions 1, 2, and 3. The isopropylthio group at position 2 contributes to unique electronic and steric properties, distinguishing it from simpler imidazole derivatives.

Properties

IUPAC Name

1-benzyl-5-(4-bromophenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2S/c1-14(2)23-19-21-12-18(16-8-10-17(20)11-9-16)22(19)13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGFHQLNBRXUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structure, characterized by the presence of an imidazole ring and various substituents, suggests possible interactions with biological targets that may lead to therapeutic effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring followed by the introduction of benzyl and bromophenyl groups. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and enzyme inhibition.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazole have been shown to inhibit the growth of human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) with varying degrees of potency.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDApoptosis induction
This compoundHepG2TBDCell cycle arrest
This compoundA549TBDInhibition of proliferation

Note: TBD = To Be Determined based on specific experimental results.

The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression. For example, studies have shown that certain imidazole derivatives can induce apoptotic cell death by activating caspases and disrupting mitochondrial membrane potential.

Enzyme Inhibition

In addition to anticancer activity, this compound may exhibit inhibitory effects on enzymes such as farnesyltransferase, which is implicated in cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications at the benzyl or bromophenyl positions can enhance or reduce enzyme binding affinity.

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference
This compoundFarnesyltransferaseTBD
Analog AFarnesyltransferase0.5
Analog BFarnesyltransferase0.3

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in preclinical models:

  • Study on MCF-7 Cells : A derivative similar to this compound was tested against MCF-7 cells, showing an IC50 value significantly lower than that of standard chemotherapeutics.
  • In Vivo Models : Animal studies demonstrated that treatment with imidazole derivatives resulted in reduced tumor size and increased survival rates compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

  • Luminescence ():
    1-(4-Bromophenyl)-1H-imidazole displayed room-temperature phosphorescence (RTP) due to trace impurities. The target compound’s isopropylthio group could quench or enhance such luminescence by altering intermolecular interactions or crystal packing .

  • Crystallography and Stability ():
    The use of SHELX programs for structural determination (common in small-molecule crystallography) suggests the target compound’s crystal structure may exhibit unique packing motifs influenced by the isopropylthio group, impacting solubility and thermal stability .

Data Table: Key Comparative Features

Compound Name Substituents (Position) Key Properties/Activities Reference
1-Benzyl-5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole 1: Benzyl; 2: Isopropylthio; 5: 4-Bromophenyl High lipophilicity, potential enzyme inhibition This work
2-Benzyl-5-(4-bromophenyl)-1H-imidazole 1: Benzyl; 5: 4-Bromophenyl Simplified structure, lower steric bulk
4,5-Bis(4-methylphenyl)-2-(5-nitrothiophen-2-yl)-1H-imidazole 4,5: 4-Methylphenyl; 2: Nitrothiophene Moderate aromatase inhibition
Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate Benzimidazole core with bromophenyl and carboxylate Anti-HIV, anti-proliferative

Q & A

Q. How can researchers optimize the synthesis of 1-benzyl-5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole to improve yield and purity?

Methodological Answer: Synthesis optimization involves multi-step reactions with precise control of:

  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency for nucleophilic substitutions .
  • Temperature : Maintaining 60–80°C prevents premature decomposition of intermediates .
  • Catalysts : Acid catalysts (e.g., glacial acetic acid) are critical for imidazole ring cyclization .
    Post-synthesis, purification via column chromatography and recrystallization (e.g., methanol) ensures high purity. Yield improvements (up to 73%) are achievable by optimizing stoichiometry and reaction time .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and aromatic proton environments (e.g., δ 7.36–8.35 ppm for bromophenyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 435.4 for C23_{23}H19_{19}BrN2_2S) .
  • FTIR : Peaks at 1611 cm1^{-1} (C=N stretch) and 590 cm1^{-1} (C-Br) validate functional groups .
  • TLC : Monitors reaction progress using silica gel plates with ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How does the substitution pattern (e.g., bromophenyl, isopropylthio) influence biological activity and chemical reactivity?

Methodological Answer:

  • Bromophenyl Group : Enhances hydrophobic interactions with target proteins (e.g., EGFR) and stabilizes aromatic π-stacking . Bromine’s electron-withdrawing effect increases electrophilicity, facilitating nucleophilic substitutions .
  • Isopropylthio Group : The thioether moiety enables redox-mediated covalent bonding (e.g., sulfoxide formation with H2_2O2_2) and improves membrane permeability .
    Comparative studies with chlorophenyl analogs show reduced bioactivity due to weaker van der Waals interactions, highlighting bromine’s role .

Q. What computational strategies are used to predict binding affinity and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina simulates interactions with targets (e.g., EGFR kinase domain). The bromophenyl group shows strong binding to hydrophobic pockets (binding energy: −9.2 kcal/mol) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (%ABS >70) and blood-brain barrier penetration (logBB <0.3). The isopropylthio group reduces hepatotoxicity risk compared to methylthio analogs .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Systematic SAR Studies : Test analogs with incremental substituent changes (e.g., 4-chlorophenyl vs. 4-bromophenyl) under standardized assays (e.g., MTT for cytotoxicity) .
  • Meta-Analysis : Cross-reference datasets from PubMed and Scopus to identify outliers caused by assay variability (e.g., IC50_{50} differences due to cell line sensitivity) .

Q. What strategies validate the compound’s mechanism of action in enzymatic inhibition?

Methodological Answer:

  • Kinetic Assays : Measure enzyme inhibition (e.g., EGFR) via fluorescence-based assays (Km and Vmax shifts indicate competitive/non-competitive binding) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to confirm covalent vs. non-covalent interactions with the benzylthio group .

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